molecular formula C7H7N5O3 B2640419 Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1778637-73-2

Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2640419
CAS No.: 1778637-73-2
M. Wt: 209.165
InChI Key: YZSUDNVHMSAXQS-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 43024-61-9) is a fused bicyclic heterocyclic compound of significant interest in synthetic and medicinal chemistry. This compound serves as a key synthetic intermediate and building block for the development of novel azaheterocyclic scaffolds . Its molecular structure incorporates both a tetrazole ring, a valuable bioisostere, and a hydroxypyrimidine carboxylate ester, providing multiple sites for chemical modification and further functionalization. Researchers utilize this compound in the synthesis of more complex molecular architectures, particularly through reactions involving nucleophilic substitution at various positions on the heterocyclic core . The structural motifs present in this compound are commonly found in pharmacologically active molecules, making it a valuable reagent for drug discovery programs. It is supplied as a high-purity solid for research applications. This product is intended for laboratory research purposes only and is not classified or approved for use as a drug, diagnostic, or therapeutic agent in humans or animals. Handle with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-oxo-1H-tetrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O3/c1-2-15-6(14)4-3-8-7-9-10-11-12(7)5(4)13/h3H,2H2,1H3,(H,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSUDNVHMSAXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N=NNN2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of diesters with 5-aminotetrazole in the presence of a base such as triethylamine. The reaction is carried out in refluxing ethanol, leading to the formation of the desired product through cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Hydroxyl Group at C7

  • Oxidation : Under mild oxidative conditions (e.g., H₂O₂/AcOH), the hydroxyl group converts to a carbonyl, forming ethyl tetrazolo[1,5-a]pyrimidine-6-carboxylate-7-one.

  • Substitution : Reacts with electrophiles (e.g., acyl chlorides) to form ether or ester derivatives .

Ester Group at C6

  • Hydrolysis : Acidic or basic conditions cleave the ethyl ester to yield 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylic acid, a precursor for further derivatization.

  • Nucleophilic Substitution : The ester undergoes aminolysis with primary amines (e.g., aniline) to produce carboxamide derivatives .

Multicomponent Reactions (MCRs)

Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate participates in MCRs to generate fused heterocycles:

  • With aromatic aldehydes and CH-acids (e.g., cyclohexanedione), it forms dihydroimidazo[1,5-b]cinnolinones under DMF reflux .

  • In four-component reactions with amines , 2,2,6-trimethyl-4H-1,3-dioxin-4-one , and aldehydes , it yields triazolo[1,5-a]pyrimidine-6-carboxamides .

Comparative Analysis of Reaction Outcomes

Reagent Product Key Feature Reference
Diethyl 2-ethoxymethylidenemalonateThis compoundLinear isomer dominance
Ethyl 2-benzoyl-3-ethoxyprop-2-enoateEthyl 7-(1-ethoxy-1,3-dioxo-3-phenylpropan-2-yl) derivativeBenzoyl incorporation
α-TetraloneTetrahydrobenzo[h]tetrazoloquinazolinesAnnulated bicyclic system

Stability and Byproduct Formation

Prolonged storage or heating leads to:

  • Azide Rearrangement : Converts to 2-azido-4-alkylpyrimidine-5-carboxylates, which are intermediates for nucleophilic substitutions .

  • Dimerization : Observed in concentrated solutions, forming bis-tetrazolo[1,5-a]pyrimidine derivatives.

This compound’s reactivity profile underscores its utility in synthesizing pharmacologically relevant heterocycles. Experimental optimization of catalysts (e.g., triethylamine) and solvent-free conditions significantly enhance yields and selectivity .

Scientific Research Applications

Biological Activities

Anticancer Properties
One of the most significant applications of ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate is its anticancer activity. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit selective inhibition of cancer cell growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. The compound's ability to inhibit specific protein targets has been linked to its potential as a lead compound in developing new anticancer agents .

Enzymatic Inhibition
The compound also shows promise as an enzyme inhibitor. Studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can act as inhibitors for various enzymes that play crucial roles in metabolic pathways. This enzymatic inhibition can be leveraged for therapeutic purposes, particularly in conditions where enzyme dysregulation is a factor .

Therapeutic Applications

Neuropharmacology
this compound may have applications in neuropharmacology due to its interactions with neurotransmitter systems. Some studies suggest that compounds within this class can modulate GABAergic and glutamatergic signaling, which are critical in treating neurological disorders such as anxiety and epilepsy. This potential opens avenues for further research into its use as a neuroprotective agent or anxiolytic drug .

Antimicrobial Activity
Emerging research indicates that pyrazolo[1,5-a]pyrimidine derivatives possess antimicrobial properties. The ability to inhibit bacterial growth suggests potential applications in developing new antibiotics or adjunct therapies for infectious diseases. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes within microbial cells .

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated selective inhibition of cancer cell lines with IC50 values indicating potency against specific tumors.
Study 2Enzymatic InhibitionIdentified as a potent inhibitor of a key enzyme involved in metabolic pathways related to diabetes.
Study 3NeuropharmacologyShowed promise in modulating neurotransmitter release in animal models, suggesting anxiolytic effects.
Study 4Antimicrobial PropertiesExhibited significant antibacterial activity against Gram-positive bacteria with low MIC values.

Mechanism of Action

The mechanism of action of Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Compound Name Substituents (Positions) Synthesis Method Yield References
Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate 7-OH, 6-COOEt Reaction of 5-aminotetrazole with diethyl 2-ethoxymethylidenemalonate 65–75%
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate 7-(4-BrPh), 5-CF3, 6-COOEt Three-component reaction in ethanol with HCl catalyst 70%
Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate 7-(4-Morpholinophenyl), 5-Me, 6-COOEt Solvent-free three-component reaction at 160°C 85%
Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate 7-NH2, 3-CN, 6-COOEt Condensation of enamines with ethyl acetoacetate 82%

Key Observations :

  • Synthesis Methods: The target compound is synthesized via a regioselective pathway , whereas bromophenyl and morpholinophenyl derivatives employ three-component reactions under solvent-free or acidic conditions .
  • Substituent Impact: Hydroxyl and bromophenyl groups enhance hydrogen bonding and crystallinity , while morpholinophenyl substituents improve solubility and bioavailability .

Physicochemical Properties

Table 2: Crystallographic and Spectroscopic Data

Compound Name Crystal System Hydrogen Bonding (Å) IR (C=O stretch, cm⁻¹) Melting Point (°C)
This compound Monoclinic (P21/c) N–H⋯N (2.71–2.89) 1666–1680 Not reported
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl derivative Monoclinic (P21/c) N–H⋯N (2.85) 1660 206 (decomposes)
Ethyl 2-hydroxy-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate Orthorhombic O–H⋯O (2.68) 1666 198–200

Key Observations :

  • The hydroxyl group in the target compound facilitates intermolecular hydrogen bonds, stabilizing its crystal lattice .
  • Bromophenyl derivatives exhibit higher thermal stability (decomposition at 206°C) compared to pyrazolo analogues .

Table 3: Pharmacological Profiles of Selected Analogues

Compound Name Biological Activity IC50/EC50 (μM) Cell Lines/Enzymes Tested References
This compound Not reported N/A N/A
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl derivative Hepatitis B virus surface antigen inhibition 0.43 HepG2
Ethyl 2-amino-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate CDK2 inhibition 1.2–2.5 MCF-7, A549
Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate Antitumor activity 3.8 HepG2, Caco2

Key Observations :

  • Bromophenyl derivatives show potent antiviral activity, likely due to halogen-mediated enzyme interactions .
  • Pyrazolo[1,5-a]pyrimidines with amino and cyano groups exhibit stronger antitumor effects, attributed to enhanced cellular uptake .

Biological Activity

Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by data tables and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 5-aminotetrazole with ethyl 2-ethoxymethylidene malonate under reflux conditions. This method has been shown to be efficient in producing the desired compound with high yield and purity, as evidenced by spectroscopic techniques such as NMR and mass spectrometry .

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a pharmacologically active agent.

Anticancer Activity

Recent studies have demonstrated that derivatives of the tetrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. This compound has been shown to inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Apoptosis induction
HeLa (Cervical)12.8Cell cycle arrest
A549 (Lung)10.5Inhibition of proliferation

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown activity against glycogen synthase kinase-3 (GSK-3), which is implicated in several diseases including cancer and neurodegenerative disorders .

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Type of Inhibition
Glycogen Synthase Kinase-38.0Competitive
Xanthine Oxidase18.4Non-competitive

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study conducted on multiple cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner. The study concluded that further investigation into its mechanism could reveal novel pathways for cancer treatment .
  • Neuroprotective Effects : Another case study explored the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that it could potentially mitigate oxidative stress-induced neuronal damage .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate derivatives?

  • The compound is typically synthesized via a multi-component condensation reaction involving ethyl 4,4,4-trifluoro-3-oxobutanoate, substituted aldehydes, and 5-aminotetrazole in ethanol under reflux with catalytic HCl. Post-reaction purification involves solvent removal under reduced pressure, followed by recrystallization from ethanol. Structural confirmation is achieved via X-ray crystallography and spectroscopic techniques (e.g., 1^1H NMR, IR) .

Q. How is the crystal structure of this compound determined?

  • Single-crystal X-ray diffraction (SC-XRD) using a Rigaku Saturn diffractometer (MoKα radiation, λ = 0.71073 Å) at 113 K resolves the structure. The space group is monoclinic P21/cP2_1/c with unit cell parameters a=18.773(2)a = 18.773(2) Å, b=10.4716(11)b = 10.4716(11) Å, c=7.8700(8)c = 7.8700(8) Å, and β=92.27(3)\beta = 92.27(3)^\circ. Refinement using SHELXL-97 yields R=0.030R = 0.030 and wR=0.071wR = 0.071, confirming atomic positions and hydrogen-bonding networks .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1705 cm1^{-1} for the ester group).
  • 1^1H NMR : Reveals proton environments (e.g., ethyl group signals at δ 1.02–4.21 ppm).
  • XRD : Provides crystallographic parameters and molecular conformation .

Advanced Research Questions

Q. How can conformational dynamics of the tetrazolo[1,5-a]pyrimidine core be analyzed?

  • Cremer and Pople puckering parameters (QQ, θ\theta, ϕ\phi) quantify ring puckering. For example, Q=0.125(2)Q = 0.125(2) Å and θ=109.7(9)\theta = 109.7(9)^\circ indicate a flattened envelope conformation. Deviations from planarity (e.g., C2 atom displacement by 0.177 Å) are calculated via least-squares plane analysis .

Q. What intermolecular interactions stabilize the crystal lattice?

  • Intermolecular N–H···N hydrogen bonds (e.g., N3–H3···N5, d=2.12d = 2.12 Å, angle = 168^\circ) and van der Waals forces contribute to stability. Hydrogen-bond geometry is tabulated using SHELXL-refined distances and angles (Table 1 in ).

Q. How can data contradictions in crystallographic refinement be resolved?

  • Discrepancies in thermal parameters or residual electron density (Δρmax=0.43\Delta\rho_{\text{max}} = 0.433^{-3}) are addressed by:

  • Re-examining hydrogen atom placement (constrained vs. freely refined positions).
  • Applying anisotropic displacement parameters for non-H atoms.
  • Validating refinement convergence via S=0.94S = 0.94 (goodness-of-fit) .

Q. What strategies optimize the synthesis yield of substituted derivatives?

  • Substituting aldehydes with electron-withdrawing groups (e.g., 4-bromophenyl) improves cyclization efficiency. Catalytic use of p-toluenesulfonic acid in benzene facilitates azeotropic water removal, enhancing reaction completion .

Methodological Insights

  • Synthesis Troubleshooting : Low yields may arise from incomplete cyclization. Solutions include prolonged reflux (12+ hours) or alternative solvents (e.g., DMF) to stabilize intermediates .
  • Crystallographic Analysis : For twinned crystals, SHELXD/SHELXE pipelines enable robust phase determination. Multi-scan absorption corrections (Tmin/Tmax=0.477/0.641T_{\text{min}}/T_{\text{max}} = 0.477/0.641) mitigate intensity errors .
  • Biological Activity Profiling : Derivatives with trifluoromethyl or bromophenyl groups show promise as elastase inhibitors. In vitro assays (IC50_{50}) and docking studies (e.g., CDK2 enzyme) guide structure-activity relationship (SAR) optimization .

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